4-Cyclopropoxy-3-methoxy-2-methylpyridine
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Overview
Description
4-Cyclopropoxy-3-methoxy-2-methylpyridine is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-methoxy-2-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methoxy-2-methylpyridine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
4-Cyclopropoxy-3-methoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-methoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methoxy groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Cyclopropoxy-3-methoxy-2-methylpyridine can be compared with other similar compounds, such as:
4-Chloro-3-methoxy-2-methylpyridine: This compound differs by the presence of a chloro group instead of a cyclopropoxy group.
4-Methoxy-2-methylpyridine: Lacking the cyclopropoxy group, this compound is simpler in structure and may have different chemical and biological properties.
3-Methoxy-2-methylpyridine: This compound lacks the substituent at the 4-position, which can significantly alter its reactivity and applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methoxy-2-methylpyridine |
InChI |
InChI=1S/C10H13NO2/c1-7-10(12-2)9(5-6-11-7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
MTIDIRGXSFWOMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1OC)OC2CC2 |
Origin of Product |
United States |
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